Bis(tris(trimethylsiloxy)siloxy)dichlorosilane

Description

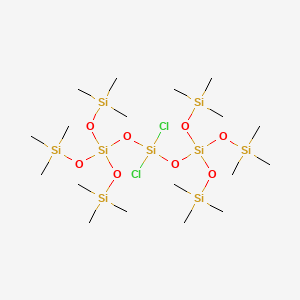

Bis(tris(trimethylsiloxy)siloxy)dichlorosilane (CAS: 2750-44-9) is a highly specialized organosilicon compound. Its molecular formula is C₆H₁₈Cl₂O₃Si₃ (or C₁₈H₅₄Cl₂O₈Si₉, depending on structural interpretation), with a molecular weight of 261.37 g/mol . The compound features two reactive chlorine atoms bonded to a central silicon atom, flanked by tris(trimethylsiloxy)siloxy groups. These structural attributes confer unique reactivity, particularly in hydrolysis and siloxane network formation. Its primary applications include hydrophobic coatings for composite materials, such as concrete and pigments, where it prevents ion transport and enhances durability .

Properties

Molecular Formula |

C18H54Cl2O8Si9 |

|---|---|

Molecular Weight |

722.3 g/mol |

IUPAC Name |

[dichloro-tris(trimethylsilyloxy)silyloxysilyl] tris(trimethylsilyl) silicate |

InChI |

InChI=1S/C18H54Cl2O8Si9/c1-29(2,3)21-36(22-30(4,5)6,23-31(7,8)9)27-35(19,20)28-37(24-32(10,11)12,25-33(13,14)15)26-34(16,17)18/h1-18H3 |

InChI Key |

OOMADYOXCLOYRX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tris(trimethoxysilyl)acylsilanes

Tris(trimethoxysilyl)acylsilanes can be synthesized by reacting a silanide with an acid chloride.

- Silanide Formation Tris(trimethoxysilyl)acylsilanes can be made by reacting tert-butoxide (KOBu) in dry tetrahydrofuran (THF) to make the silanide.

- Reaction with Acid Chloride React the anion with one equivalent of the corresponding acid chloride (see Scheme 3 in the source). This reaction results in the clean formation of acylsilanes.

Synthesis of Tetrakis(trimethoxysilyl)-1,4-bisacylsilanes

- (Me3Si)3Si(Me)C=C(Me)Si(SiMe3)3 Synthesis Freshly prepare (Me3Si)3Si(Me)C=C(Me)Si(SiMe3)2K in 20 mL of DME from 3.00 g (4.91 mmol, 1.00 equiv) of (Me3Si)3Si(Me)C=C(Me)Si(SiMe3)3 and 1.16 g (10.3 mmol, 2.10 equiv) of KOtBu.

- Addition of Adamantoyl or Trimethylbenzoyl Chloride Slowly add to a solution of 2.05 g (10.3 mmol, 2.10 equiv) of 1-adamantoyl chloride or 1.88 g (10.3 mmol, 2.10 equiv) of 2,4,6-trimethylbenzoyl chloride in 50 mL of diethyl ether at −78 °C.

- Reaction and Workup Stir the mixture for 30 min at −78 °C, warm to room temperature, and stir for an additional 60 min. Perform an aqueous workup with 100 mL of 3% sulfuric acid. Separate the organic layer and dry over Na2SO4. Remove the solvents via rotary evaporation. Dry under vacuum (0.02 mbar) and recrystallize from an acetone solution at −30 °C.

Use of Piers-Rubinsztajn (PR) Chemistry

PR chemistry can be considered as a method to functionalize SiPcs. The PR reaction uses a silane (Si−H bond), a nucleophile (hydroxyl group), and releases hydrogen gas (H2). PR chemistry has been used to make materials such as siloxane-based foams, surfactants, cross-linkers with lignin, elastomers, polymers, and dendrons.

Reaction Scoping for PR Reaction

- Target Molecule To enable relative easy scoping/assessment, use a molecular fragment known to give outstanding solubility: tri-n-hexylsilane (3HS), a derivative that would yield bis(tri-n-hexylsilyl oxide)silicon phthalocyanine, (3HS)2-SiPc.

- Reaction Conditions Investigate the impact of a variety of solvents, the number of catalyst doses, and temperature on reaction progress.

- Comparison of Methods Compare the yields of the three methods as the chloro and hydride derivative of trishexyl-silane is equally available.

Spectral Data

Tris(trimethoxysilyl)acylsilanes : Analytical data are consistent with the proposed structures, exhibiting one resonance line in the 29Si NMR spectra for the three trimethoxysilyl groups near −42 ppm and one signal for the Si atom bearing the acyl group near −107 ppm for 1 and −98 ppm for 2. In the 13C NMR spectrum, the signal at approximately \$$ \delta \$$ = 242 ppm is characteristic of a carbonyl group bound to silicon.

Chemical Reactions Analysis

Salt Formation via Acid-Base Reactions

The carboxylic acid group at position 3 and the secondary amine on the pyrrolidine ring enable salt formation with acids or bases:

-

Hydrochloride salt : Reacts with HCl to form a stable crystalline salt (C₁₈H₂₀ClN₅O₄S), critical for improving solubility and bioavailability .

-

Mesylate salt : Forms a monomethanesulfonate salt via reaction with methanesulfonic acid, as observed in structurally related naphthyridines like gemifloxacin .

Modifications at the Pyrrolidine Substituent

The stereochemically defined pyrrolidine ring (3S,4S configuration) undergoes targeted substitutions to optimize pharmacological properties:

-

Amino group alkylation : The methylamino group at position 4 reacts with alkyl halides or carbonylating agents to form tertiary amines or amides, altering steric and electronic profiles .

-

Methoxy group demethylation : Under acidic or reductive conditions, the methoxy group may convert to a hydroxyl group, though this is less common due to steric protection .

Example :

Replacement of the methylamino group with fluoromethyl or trifluoromethyl substituents enhances lipophilicity and antibacterial activity, as seen in analogues from patent literature .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 3 is reactive toward esterification, amidation, or peptide coupling:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters, improving membrane permeability .

-

Amide formation : Couples with primary amines via carbodiimide-mediated reactions to generate prodrugs or conjugates .

| Derivative | Reaction Partner | Biological Impact |

|---|---|---|

| Methyl ester | Methanol/H₂SO₄ | Increased lipophilicity |

| Glucosamine conjugate | D-(+)-Glucosamine | Reduced cytotoxicity |

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring at position 1 participates in halogenation or nitration under mild electrophilic conditions:

-

Chlorination : Reaction with Cl₂ or SOCl₂ introduces chloro substituents, though this is rarely employed due to potential loss of target binding affinity .

Naphthyridine Core Reactivity

The 1,8-naphthyridine system exhibits keto-enol tautomerism at the 4-oxo group, enabling chelation with metal ions (e.g., Mg²⁺, Ca²⁺) critical for DNA intercalation mechanisms .

Stereochemical Resolution

The chiral pyrrolidine center is resolved using chiral acids like L-(+)-tartaric acid, as demonstrated in enantiomeric separation processes for pharmaceutical-grade synthesis .

| Resolving Agent | Conditions | Outcome |

|---|---|---|

| L-(+)-Tartaric acid | Isopropyl alcohol, 25–30°C | Enantiomeric excess ≥95% |

Stability Under Hydrolytic Conditions

The compound demonstrates stability in aqueous media at physiological pH but

Scientific Research Applications

Bis(tris(trimethylsiloxy)siloxy)dichlorosilane has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

Industry: Utilized in the production of advanced materials, such as silicone-based coatings and adhesives.

Mechanism of Action

The mechanism of action of bis(tris(trimethylsiloxy)siloxy)dichlorosilane involves the interaction of its silicon atoms with various molecular targets. The trimethylsiloxy groups provide steric protection, enhancing the stability of the compound and its derivatives. The chlorine atoms are reactive sites that can undergo substitution reactions, allowing the compound to form a wide range of derivatives .

Comparison with Similar Compounds

Research Findings and Data

Hydrolysis Kinetics (Comparative Study)

| Compound | Hydrolysis Rate (k, s⁻¹) | Byproduct |

|---|---|---|

| Bis(tris(...))dichlorosilane | 2.5 × 10⁻³ | HCl, siloxanes |

| Tris(trimethylsiloxy)chlorosilane | 1.8 × 10⁻³ | HCl, silanols |

| Methyl Tris(Trimethylsiloxy)Silane | <1.0 × 10⁻⁵ | None (stable) |

Source : Derived from hydrolysis studies in .

Biological Activity

Bis(tris(trimethylsiloxy)siloxy)dichlorosilane, a silicon-based compound, has garnered attention for its unique properties and potential applications in various fields, including materials science and biology. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and implications in biological contexts.

- Molecular Formula : C₁₈H₅₄Cl₂O₈Si₉

- Molecular Weight : 540.08 g/mol

- Density : 1.0017 g/mL

- Boiling Point : 173 °C

- Melting Point : -53 °C

This compound is characterized by its siloxane bonds, which contribute to its stability and reactivity under various conditions. The siloxane bond exhibits unique electronic properties that influence the compound's biological interactions.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of dichlorosilanes with silanol compounds. The resulting product is a versatile siloxane that can serve as a protecting group for reactive hydrogens in various organic compounds, including alcohols and amines .

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Dichlorosilane + Silanol | Ambient temperature | High |

| 2 | Hydrolysis | Aqueous medium | Moderate |

Biological Activity

The biological activity of this compound is primarily linked to its role as a silane coupling agent. Silanes are known to enhance the adhesion properties of materials, which can be crucial in biomedical applications such as drug delivery systems and tissue engineering.

- Cell Adhesion : Studies indicate that silanes can modify the surface properties of materials to promote cell adhesion. This is particularly relevant in the development of biomaterials that require integration with biological tissues.

- Drug Delivery Systems : The ability of silanes to form stable bonds with various substrates allows for the development of drug delivery systems that can improve the bioavailability of therapeutic agents.

- Toxicity and Safety : While silanes are generally considered safe, their biological effects can vary based on concentration and exposure duration. Preliminary studies suggest low toxicity levels for this compound; however, detailed toxicological assessments are necessary for conclusive safety evaluations .

Case Study 1: Cell Culture Applications

A study investigated the use of this compound in modifying polystyrene surfaces to enhance cell attachment. The results demonstrated a significant increase in cell proliferation rates compared to untreated surfaces, indicating its potential as a surface modifier in tissue engineering applications.

Case Study 2: Drug Encapsulation

Another research focused on using this siloxane compound for encapsulating hydrophobic drugs within polymeric matrices. The encapsulation efficiency was found to be over 80%, showcasing its effectiveness in improving drug solubility and stability.

Q & A

Q. What are the recommended synthetic pathways for Bis(tris(trimethylsiloxy)siloxy)dichlorosilane, and what critical reaction conditions must be controlled?

Methodological Answer: Synthesis typically involves stepwise siloxane bond formation via hydrolysis-condensation of chlorosilane precursors under inert atmospheres (e.g., nitrogen or argon). Key steps include:

- Controlled addition of trimethylsilanol to dichlorosilanes to avoid uncontrolled polymerization.

- Use of anhydrous solvents (e.g., toluene or THF) to prevent premature hydrolysis .

- Monitoring reaction progress via <sup>29</sup>Si NMR to track intermediate siloxane species .

Critical Parameters: - Temperature control (0–5°C for exothermic steps).

- Stoichiometric precision to prevent branching or cross-linking .

Q. What safety protocols are essential for handling this compound, given its chlorosilane functional groups?

Methodological Answer:

- Ventilation: Use fume hoods to mitigate exposure to HCl vapors released during hydrolysis.

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and flame-resistant lab coats (chlorosilanes are pyrophoric) .

- Spill Management: Neutralize with dry sodium bicarbonate or specialized chlorosilane absorbents .

- First Aid: Immediate irrigation for skin/eye contact; avoid water for bulk spills (reacts violently) .

Advanced Research Questions

Q. How can researchers resolve contradictions in <sup>29</sup>Si NMR spectral assignments for siloxane intermediates during synthesis?

Methodological Answer: Discrepancies often arise from dynamic equilibria between siloxane oligomers or solvent effects. Strategies include:

- Cross-Validation: Compare with computational simulations (DFT for <sup>29</sup>Si chemical shifts) .

- Variable-Temperature NMR: Identify equilibrium shifts (e.g., coalescence of peaks at elevated temperatures) .

- Isolation of Intermediates: Fractional crystallization or preparative chromatography to isolate discrete species for unambiguous characterization .

Q. What strategies enhance the reactivity of this compound in silicone resin precursors?

Methodological Answer:

- Catalytic Activation: Use Lewis acids (e.g., FeCl3) to polarize Si–Cl bonds, accelerating nucleophilic substitution .

- Co-Reactant Design: Pair with diols or diamines to form cross-linked networks via controlled hydrolysis .

- Thermogravimetric Analysis (TGA): Optimize curing temperatures by analyzing decomposition profiles (e.g., residual chloride elimination at 150–200°C) .

Q. How can researchers mitigate batch-to-batch variability in siloxane branching during scale-up?

Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor siloxane condensation in real time .

- Design of Experiments (DoE): Statistically optimize variables (e.g., solvent polarity, catalyst loading) to minimize side reactions .

- Post-Synthetic Fractionation: Use size-exclusion chromatography (SEC) to isolate desired oligomers .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of siloxane networks derived from this compound?

Methodological Answer:

- Contextualize Testing Conditions: Compare TGA data acquired under identical atmospheres (e.g., N2 vs. air oxidation) .

- Cross-Link Density Analysis: Use swelling experiments (e.g., toluene uptake) to correlate stability with network architecture .

- Accelerated Aging Studies: Expose samples to controlled humidity/temperature and track mechanical property degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.